molecular formula C14H17NO3 B281900 Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate

Cat. No. B281900
M. Wt: 247.29 g/mol
InChI Key: WCMUUUVUFONBEZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate, also known as MIPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPOB is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate also exhibits a range of biological activities, making it a versatile compound for use in various assays. However, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain assays. Additionally, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate may exhibit off-target effects, which may complicate data interpretation.

Future Directions

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has several potential future directions for research. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate may also have potential applications in drug delivery systems, and further studies are needed to investigate its potential in this area. Additionally, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate may have potential applications in the development of fluorescent probes for the detection of metal ions. Further studies are needed to investigate the feasibility of using Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate in this area.
Conclusion:
In conclusion, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has several potential future directions for research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-isopropylaniline and ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then cyclized to form Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate. The yield of Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate obtained through this method is high, making it a suitable method for large-scale synthesis.

Scientific Research Applications

Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has been extensively studied for its potential applications in various fields. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Methyl 4-(2-isopropylanilino)-4-oxo-2-butenoate has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.

properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl (E)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoate

InChI

InChI=1S/C14H17NO3/c1-10(2)11-6-4-5-7-12(11)15-13(16)8-9-14(17)18-3/h4-10H,1-3H3,(H,15,16)/b9-8+

InChI Key

WCMUUUVUFONBEZ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C(=O)OC

SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)OC

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)OC

Origin of Product

United States

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